diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Overview
Description
Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral compound with significant applications in organic synthesis. It is known for its unique structural features, which include a dioxolane ring and two ester groups. This compound is often used as a building block in the synthesis of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of diisopropyl tartrate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its ability to act as a chiral auxiliary or catalyst in various chemical reactions. The compound’s dioxolane ring provides a rigid framework that can induce chirality in the products formed. The ester groups can participate in hydrogen bonding and other interactions, facilitating the formation of specific molecular structures.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl tartrate: A precursor in the synthesis of diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol): Another chiral compound with a similar dioxolane ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of two ester groups, which enhance its reactivity and versatility in organic synthesis. Its ability to induce chirality in various reactions makes it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C13H22O6 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
dipropan-2-yl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C13H22O6/c1-7(2)16-11(14)9-10(12(15)17-8(3)4)19-13(5,6)18-9/h7-10H,1-6H3/t9-,10-/m1/s1 |
InChI Key |
DSGKZMJPCBCYID-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C1C(OC(O1)(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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